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Introduction Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a member of the CHD

family of ATP-dependent chromatin remodelers.[1][2] It is a crucial protein involved in chromatin

remodeling and gene transcription regulation.[3] CHD5 is predominantly expressed in the

nervous system and testis.[2][4] Functionally, it is a component of the Nucleosome Remodeling

and Deacetylase (NuRD) complex, which plays a role in repressing transcription.[3][5][6] CHD5

has been identified as a potent tumor suppressor gene, often found deleted or epigenetically

silenced in various cancers, including neuroblastoma, glioma, and cancers of the breast, colon,

and lung.[1][2][6][7] Its tumor-suppressive functions are partly mediated through the positive

regulation of the p53/TP53 pathway via CDKN2A, which helps prevent cell proliferation.[3]

Furthermore, CHD5 is vital for neuronal differentiation during nervous system development and

is implicated in neurodevelopmental syndromes.[1][3][5]

Generating a CHD5 knockout (KO) mouse model provides an invaluable in vivo system to

dissect its physiological roles in development, tumorigenesis, and neurological function. The

CRISPR/Cas9 system offers a rapid, efficient, and precise method for creating such models by

introducing targeted double-strand breaks (DSBs) that, upon repair by the error-prone non-

homologous end joining (NHEJ) pathway, result in frame-shifting insertions or deletions

(indels), effectively knocking out the gene.[8][9]
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CHD5 Signaling Pathway and Regulatory Role
CHD5 functions primarily by modulating chromatin structure to regulate gene expression. As

part of the NuRD complex, it influences the accessibility of DNA to the transcriptional

machinery. A key downstream pathway regulated by CHD5 is the p53 tumor suppressor

pathway.

Nucleus

CHD5

NuRD Complex

associates with

CDKN2A Gene
(p16/p19)

activates expression

Chromatin Remodeling

mediates

p53 Pathway
positively regulates

Cell Proliferation
inhibits

Click to download full resolution via product page

Caption: CHD5 associates with the NuRD complex and activates the p53 pathway.

Experimental Workflow for Generating CHD5 KO
Mice
The generation of a CHD5 knockout mouse model using CRISPR/Cas9 involves a series of

sequential steps, from the initial design of guide RNAs to the final confirmation of the genetic

modification in founder animals.
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Start: Project Initiation

1. sgRNA Design & Synthesis
(Target mouse Chd5 gene)

2. Reagent Preparation
(Cas9 mRNA & sgRNAs)

3. Zygote Microinjection
(Inject reagents into fertilized mouse eggs)

4. Embryo Transfer
(Transfer injected zygotes to pseudo-pregnant females)

5. Birth of Pups
(Potential F0 Founders)

6. Genotyping
(Tail biopsy, DNA extraction, PCR & Sequencing)

7. Confirmation of Knockout
(Identify founders with frame-shifting indels)

8. Breeding for Germline Transmission
(Establish stable KO line)

Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9-mediated generation of CHD5 knockout mice.
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Data Presentation
Quantitative data is essential for assessing the efficiency of the gene-editing process. The

following tables provide examples of data generated during a typical CHD5 knockout project.

Table 1: Example sgRNA Designs for Mouse Chd5 Targeting Note: These are example

sequences. Optimal sgRNAs should be selected using up-to-date design tools.

Target Exon
sgRNA
Sequence (5'
to 3')

PAM
On-Target
Score

Off-Target
Score

Exon 2
GCGGAGCUGC

AGUACGGCAU
AGG 92 85

Exon 2
UCGCCGACGU

GCUCAACCUG
GGG 88 91

Exon 4
GAGCAGCGCU

UCGCCAAGAU
CGG 95 78

*Scores are hypothetical, based on a 1-100 scale where higher is better, and represent

predictions from sgRNA design software.[10][11]

Table 2: Example Genotyping Results for F0 Founder Pups

Pup ID
PCR Product Size
(bp)

Sequencing Result Genotype

F0-01 ~350 Wild-Type Sequence Wild-Type (+/+)

F0-02 ~350, ~342
WT allele; 8 bp

deletion allele
Mosaic (WT/-8bp)

F0-03 ~350 Wild-Type Sequence Wild-Type (+/+)

F0-04 ~351, ~349
1 bp insertion allele; 1

bp deletion allele

Biallelic/Mosaic

(+1bp/-1bp)

F0-05 ~345 5 bp deletion allele Mosaic (WT/-5bp)
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Experimental Protocols
Protocol 1: sgRNA Design and Synthesis for Mouse
Chd5 Gene
Objective: To design and synthesize highly efficient and specific single-guide RNAs (sgRNAs)

targeting a critical exon of the mouse Chd5 gene to induce a frameshift mutation.

Materials:

Computer with internet access

Mouse genome reference sequence (e.g., GRCm39)

sgRNA design software (e.g., IDT Custom gRNA Design Tool, Benchling, CHOPCHOP).[10]

Methodology:

Identify Target Region: Obtain the sequence for the mouse Chd5 gene from a database like

Ensembl or NCBI. Target an early, constitutively expressed exon (e.g., Exon 2) to maximize

the likelihood of generating a null allele.

Find PAM Sites: Scan the target exon for Protospacer Adjacent Motif (PAM) sequences. For

the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is NGG.

[12]

Design sgRNA Sequences: Use an online design tool to generate candidate sgRNA

sequences. The tool will identify 20-nucleotide sequences directly upstream of a PAM site.

[10]

Evaluate and Select sgRNAs: The design tool will provide on-target efficacy and off-target

potential scores for each candidate sgRNA.[13]

Select 2-3 sgRNAs with the highest on-target scores to maximize the chance of a

successful knockout.[10]

Choose sgRNAs with high off-target scores (indicating fewer potential off-target binding

sites) to minimize unintended mutations.[11]
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Synthesize sgRNAs: Order chemically synthesized, modified sgRNAs from a commercial

vendor. Synthetic guides offer high purity and activity. Alternatively, generate sgRNAs via in

vitro transcription from a DNA template.

Protocol 2: Zygote Microinjection
Objective: To deliver the CRISPR/Cas9 ribonucleoprotein (RNP) complex (Cas9 protein +

sgRNA) into the cytoplasm of fertilized mouse zygotes.[14]

Materials:

Superovulated female mice (e.g., C57BL/6J strain)

Stud male mice

Fertilized zygotes

M2 medium

SpCas9 protein

Synthesized Chd5-targeting sgRNAs

Microinjection microscope with manipulators

Holding and injection pipettes

Injection buffer (e.g., TE buffer, pH 7.5)

Methodology:

Harvest Zygotes: Mate superovulated female mice with stud males. The following morning,

harvest fertilized zygotes from the oviducts of plugged females.

Prepare Injection Mix:

On ice, prepare the RNP injection mix. A typical final concentration is 100 ng/µL of Cas9

protein and 50 ng/µL of sgRNA.
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Gently mix the components and incubate at 37°C for 10-15 minutes to allow RNP complex

formation.

Centrifuge the mix briefly to pellet any debris.

Perform Microinjection:

Transfer a drop of M2 medium containing the zygotes onto a depression slide on the

microscope stage.

Use a holding pipette to secure a zygote.

Load the injection mix into the injection pipette.

Carefully insert the injection pipette into the cytoplasm of the zygote and inject a small

volume of the RNP mix.[15] The zygote should swell slightly.

Eject the injected zygote and move to the next one.

Culture and Transfer:

After injection, transfer the surviving zygotes into fresh culture medium and incubate at

37°C.

Surgically transfer the viable two-cell stage embryos into the oviducts of pseudo-pregnant

recipient female mice.[15]

Protocol 3: Genotyping of Founder Mice
Objective: To identify founder mice (F0 generation) carrying mutations in the Chd5 gene.

Materials:

Tail biopsies from 2-3 week old pups

DNA extraction kit or lysis buffer (with Proteinase K)

PCR primers flanking the sgRNA target site in Chd5
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Taq DNA polymerase and dNTPs

Thermocycler

Agarose gel electrophoresis system

DNA sequencing service

Methodology:

Genomic DNA Extraction:

Collect a small tail tip (~1-2 mm) from each pup.

Extract genomic DNA using a commercial kit or by overnight digestion in a lysis buffer

containing Proteinase K, followed by DNA precipitation.[16]

PCR Amplification:

Design PCR primers that flank the sgRNA target region, amplifying a product of

approximately 300-500 bp.

Perform PCR using the extracted genomic DNA as a template. Include wild-type and no-

template controls.[17]

PCR Cycling Conditions (Example):

Initial Denaturation: 95°C for 3 min

35 Cycles:

Denaturation: 95°C for 30 sec

Annealing: 60°C for 30 sec

Extension: 72°C for 30 sec

Final Extension: 72°C for 5 min
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Analysis of Mutations:

Run the PCR products on a 2-3% agarose gel. Pups with indels may show multiple bands

or bands of a slightly different size compared to the wild-type control, although small indels

are often not resolvable by standard gel electrophoresis.

For definitive confirmation, purify the PCR products and send them for Sanger

sequencing.

Analyze the sequencing chromatograms. The presence of overlapping peaks downstream

of the target site indicates a heterozygous or mosaic indel mutation. Deconvolution of the

sequences (e.g., using online tools) can help identify the specific mutation.

Founder Selection:

Identify founder mice with out-of-frame mutations (i.e., indels not divisible by three) that

are predicted to lead to a premature stop codon and loss of protein function.

These selected founders can then be bred to establish a stable CHD5 knockout mouse

line.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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